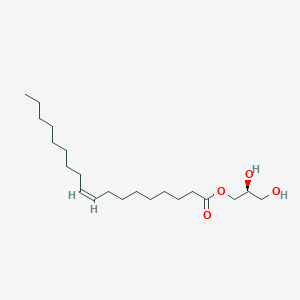

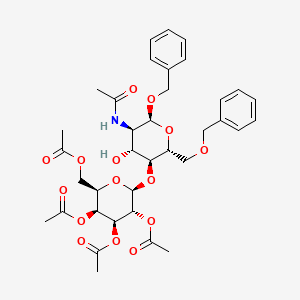

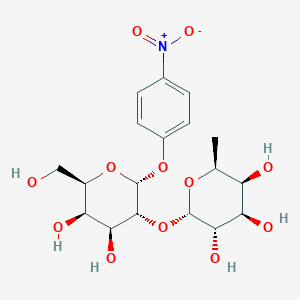

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related glycoside compounds involves multiple steps, including deacetalation, methylation, benzoylation, p-toluenesulfonylation, and glycosylation processes. For example, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is obtained through deacetalation of its 4,6-O-benzylidene derivative, followed by selective chemical modifications to introduce various functional groups (Matta, Vig, & Abbas, 1984). These steps illustrate the complexity and precision required in synthesizing such glycosides.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose is elucidated using techniques such as 13C-n.m.r. spectroscopy. This detailed structural analysis aids in understanding the compound's chemical framework and its implications for further chemical reactions and applications (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The chemical reactivity of such compounds is demonstrated through their participation in various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are crucial for modifying the compound's structure to achieve desired functionalities and properties. The selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues showcases the compound's ability to undergo specific chemical transformations (Dmitrieve, Knirel, & Kochetkov, 1973).

科学的研究の応用

Synthesis of Blood Group Antigens

One prominent application of this compound is in the synthesis of blood-group substances. Jacquinet et al. (1981) demonstrated its use in synthesizing trisaccharides relevant to blood-group antigens. This synthesis involves complex reactions, including bromide activation, mercuric bromide presence, and molecular sieves, culminating in crystalline derivatives crucial for understanding blood group biochemistry and potentially developing blood-group mimetics for medical applications Jacquinet, Duchet, Milat, & Sinaÿ, 1981.

Creation of Mucin Fragments

In another study, Thomas, Abbas, & Matta (1988) explored the synthesis of synthetic mucin fragments. These molecules are essential in understanding mucin's biological functions, including its role in protecting and lubricating the surfaces of the respiratory, gastrointestinal, and reproductive systems. The detailed synthetic route involves acetalation, glycosylation, and protective group strategies to create complex glycosidic structures that mimic natural mucin Thomas, Abbas, & Matta, 1988.

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31-,32+,33+,34-,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBWYAPUIAFWOX-UMDPMRKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

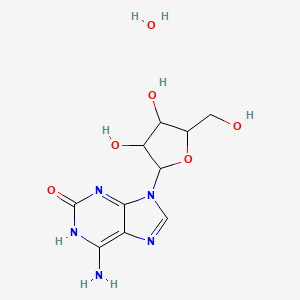

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)